2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound with a molecular formula of C22H18N2O4S2. This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to produce the corresponding tetrazole . Further reactions with hydrazine hydrate or hydroxylamine yield various derivatives, which can be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects . Additionally, the compound may inhibit certain enzymes and proteins involved in cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistaminic properties.
Uniqueness
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of the phenothiazine and benzothiazole moieties, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
2-(2-hydroxy-3-phenothiazin-10-ylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-15(14-24-22(26)16-7-1-6-12-21(16)30(24,27)28)13-23-17-8-2-4-10-19(17)29-20-11-5-3-9-18(20)23/h1-12,15,25H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYVCDBGTXLAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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